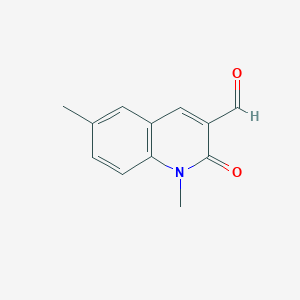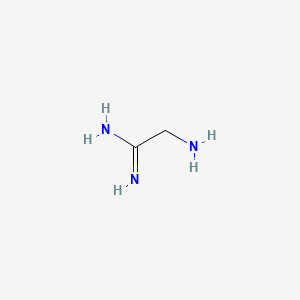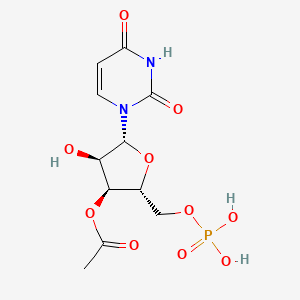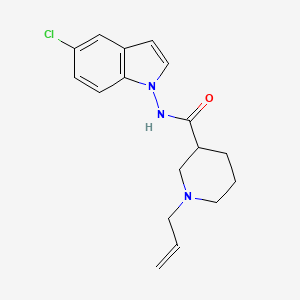
N-(5-Chloro-1H-indol-1-yl)-1-(prop-2-en-1-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a piperidine ring substituted with an allyl group and a carboxamide group, along with a 5-chloro-1H-indole moiety.
Métodos De Preparación
The synthesis of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be chlorinated to introduce the chlorine atom at the 5-position.
The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction of a suitable precursor. The allyl group can be introduced via an alkylation reaction using an allyl halide. Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine .
Análisis De Reacciones Químicas
1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparación Con Compuestos Similares
1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide can be compared with other indole derivatives, such as:
1-allyl-n-(5-fluoro-1h-indol-1-yl)piperidine-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine, which may result in different biological activities.
1-allyl-n-(5-bromo-1h-indol-1-yl)piperidine-3-carboxamide: Bromine substitution can lead to variations in reactivity and biological properties.
The uniqueness of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Propiedades
Número CAS |
919102-36-6 |
|---|---|
Fórmula molecular |
C17H20ClN3O |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
N-(5-chloroindol-1-yl)-1-prop-2-enylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O/c1-2-8-20-9-3-4-14(12-20)17(22)19-21-10-7-13-11-15(18)5-6-16(13)21/h2,5-7,10-11,14H,1,3-4,8-9,12H2,(H,19,22) |
Clave InChI |
CCDJIDMGWCZGKV-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



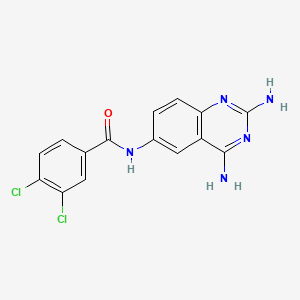
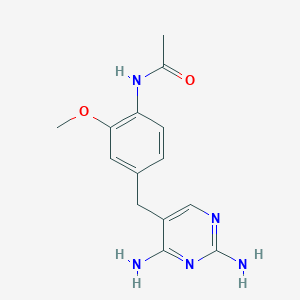
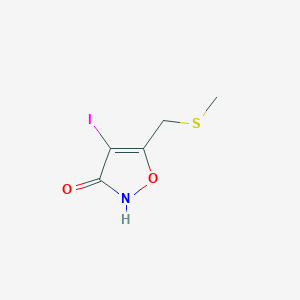
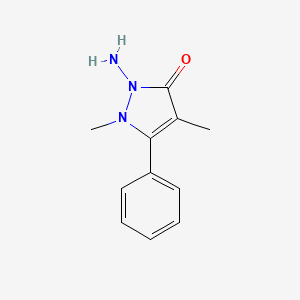
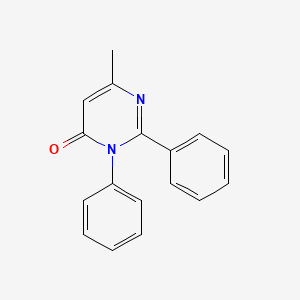
![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
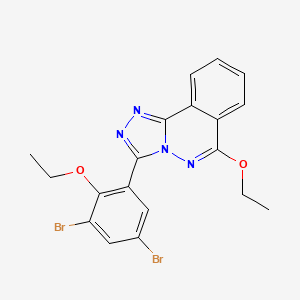
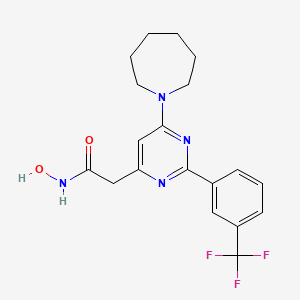

![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
